2-Chloroethyl decanoate
Overview
Description
2-Chloroethyl decanoate: . This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl decanoate can be synthesized through the esterification of decanoic acid with 2-chloroethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and the use of industrial-grade catalysts to ensure high yield and purity. The product is then purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl decanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxyethyl caprate.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Catalysts: Acidic or basic catalysts for hydrolysis and esterification reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
- 2-Hydroxyethyl caprate
- Decanoic acid
- 2-Chloroethanol
- Carboxylic acids and aldehydes
Scientific Research Applications
2-Chloroethyl decanoate has a wide range of applications in scientific research:
- Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions .
- Biology: Employed in the study of biochemical pathways and enzyme interactions .
- Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development .
- Industry: Utilized in the production of specialty chemicals and as a component in formulations for coatings and adhesives .
Mechanism of Action
The mechanism of action of 2-Chloroethyl decanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Chloroethyl acetate
- 2-Chloroethyl butyrate
- 2-Chloroethyl hexanoate
- 2-Chloroethyl octanoate
Comparison: 2-Chloroethyl decanoate is unique due to its longer carbon chain (decanoate) compared to other similar compounds like 2-Chloroethyl acetate (acetate) and 2-Chloroethyl butyrate (butyrate). This longer chain length can influence its physical properties, such as solubility and boiling point, making it suitable for specific applications where other shorter-chain compounds may not be as effective .
Properties
CAS No. |
15175-04-9 |
---|---|
Molecular Formula |
C12H23ClO2 |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
2-chloroethyl decanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-12(14)15-11-10-13/h2-11H2,1H3 |
InChI Key |
WRIOEJKKXQEEFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCCl |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCl |
Appearance |
Solid powder |
15175-04-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Chloroethyl caprate; 2-Chloroethyl decanoate; Decanoic acid, 2-chloroethyl ester; chloroethyl decanoate; Capric acid 2-chloroethyl ester. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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